molecular formula C8H6FN3O B13665172 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine

6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine

Cat. No.: B13665172
M. Wt: 179.15 g/mol
InChI Key: FCEYMEQHNYHDAK-UHFFFAOYSA-N
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Description

6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the class of pyrido[3,4-d]pyrimidines, which are fused heterocyclic systems known to be π-deficient, influencing their reactivity and interaction with biological targets . This specific scaffold has been identified as a privileged structure in the design of potential anticancer agents . Research on closely related analogs has demonstrated that compounds within this chemical class can exhibit highly selective and potent growth inhibitory activity against specific human cancer cell lines, including breast cancer (MCF-7, MDA-MB-468) and renal cancer (UO-31) models . The structure-activity relationship (SAR) studies suggest that the methoxy substitution at the 4-position of the pyridopyrimidine core is a critical feature that can influence this biological activity . The presence of the fluorine atom is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and electronic characteristics. As such, this compound serves as a valuable building block and intermediate for synthesizing novel derivatives for biological evaluation, mechanism of action studies, and the development of targeted cancer therapies . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-4-methoxypyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c1-13-8-5-2-7(9)10-3-6(5)11-4-12-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEYMEQHNYHDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=CN=C(C=C21)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoenzymatic Approaches to 6 Fluoro 4 Methoxypyrido 3,4 D Pyrimidine and Analogues

Retrosynthetic Analysis of the 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine Core Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. heighpubs.orgsemanticscholar.org For this compound, the primary disconnections can be envisioned at the pyrimidine (B1678525) ring, suggesting precursors such as a substituted pyridine (B92270) derivative.

A logical retrosynthetic approach would involve the disconnection of the C-N bonds within the pyrimidine ring. This leads back to a key intermediate, a 3-amino-5-fluoropyridine-4-carboxamide or a related derivative. This intermediate already contains the crucial fluorine substituent at the desired position on the pyridine ring. The pyrimidine ring can then be constructed in a subsequent step through cyclization with a one-carbon synthon, such as formic acid or its derivatives.

Further disconnection of the 3-amino-5-fluoropyridine-4-carboxamide intermediate would involve the transformation of the carboxamide and amino groups, leading back to a simpler fluorinated pyridine precursor. The methoxy (B1213986) group at the C-4 position can be introduced at a later stage of the synthesis, often via nucleophilic substitution of a suitable leaving group, such as a chlorine atom, from a 4-chloro-6-fluoropyrido[3,4-d]pyrimidine (B64790) intermediate. nih.govchemicalbook.com

Established Synthetic Routes to Pyrido[3,4-d]pyrimidine (B3350098) Derivatives: A Review of Literature Synthesesnih.govresearchgate.netnih.govnih.goveurekaselect.comorgchemres.org

The synthesis of pyrido[3,4-d]pyrimidines has been extensively explored, with numerous methods reported in the scientific literature. nih.goveurekaselect.com These approaches can be broadly categorized into classical condensation reactions and modern catalytic methods.

Classical condensation reactions represent the traditional and most widely employed methods for the construction of the pyrido[3,4-d]pyrimidine ring system. These methods typically involve the cyclization of appropriately substituted pyridine precursors with a one-carbon or a three-atom fragment to form the pyrimidine ring.

One of the most common strategies involves the reaction of 3-aminopyridine-4-carboxylic acid derivatives (such as esters, amides, or nitriles) with reagents like formamide, formic acid, or orthoesters. researchgate.net For instance, the condensation of ethyl 3-aminoisonicotinate with chloroformamidine (B3279071) hydrochloride has been utilized to construct the pyrido[4,3-d]pyrimidine (B1258125) system. nih.gov Similarly, 3-acylaminoisonicotinic acid derivatives can undergo cyclization with reagents like acetic anhydride (B1165640) followed by treatment with ammonia (B1221849) to yield pyrido[3,4-d]pyrimidines. researchgate.net

Another classical approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. mdpi.com For example, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate has been condensed with morpholine-4-carboxamidine to synthesize a tetrahydropyrido[3,4-d]pyrimidinone derivative. researchgate.net These condensation reactions are often carried out at elevated temperatures and may require the use of a catalyst.

Starting MaterialReagent(s)ProductReference
3-Aminopyridine-4-carboxylic acid derivativesFormamide, Formic acid, OrthoestersPyrido[3,4-d]pyrimidine researchgate.net
Ethyl 3-aminoisonicotinateChloroformamidine hydrochloridePyrido[4,3-d]pyrimidine nih.gov
3-Acylaminoisonicotinic acid derivativesAcetic anhydride, AmmoniaPyrido[3,4-d]pyrimidine researchgate.net
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylateMorpholine-4-carboxamidineTetrahydropyrido[3,4-d]pyrimidinone researchgate.net

In recent years, modern catalytic and cross-coupling reactions have emerged as powerful tools for the synthesis of pyrido[3,4-d]pyrimidines, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods. orgchemres.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, have been instrumental in the diversification of the pyrido[3,4-d]pyrimidine scaffold. nih.gov These reactions allow for the introduction of a wide range of substituents at various positions of the heterocyclic ring system. For example, a common intermediate, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, has been used in palladium-catalyzed cross-coupling reactions to generate a library of 4-substituted analogs. nih.gov

Furthermore, multicomponent reactions (MCRs) have gained prominence as an efficient strategy for the one-pot synthesis of complex heterocyclic systems, including pyridopyrimidines. orgchemres.org These reactions offer significant advantages in terms of atom economy and step-efficiency.

Reaction TypeCatalystSubstratesProduct FeatureReference
Suzuki CouplingPalladium catalyst4-Chloropyridopyrimidine, Boronic acidsC-C bond formation at C-4 nih.gov
Buchwald-Hartwig AminationPalladium catalyst4-Chloropyridopyrimidine, AminesC-N bond formation at C-4 nih.gov
Sonogashira CouplingPalladium/Copper catalyst4-Chloropyridopyrimidine, Terminal alkynesC-C bond formation at C-4 nih.gov

Specific Synthetic Pathways for this compound

The synthesis of the specifically substituted this compound requires careful consideration of the introduction of the fluoro and methoxy groups at the desired positions.

The introduction of a fluorine atom into a heterocyclic ring often imparts unique and desirable physicochemical and biological properties. nih.gov Regioselective fluorination of the pyrido[3,4-d]pyrimidine scaffold can be achieved through several strategies. One common approach is to start with a pre-fluorinated pyridine precursor. For instance, a fluorinated 3-aminopyridine-4-carboxylic acid derivative can be used as a key building block for the construction of the fluorinated pyrido[3,4-d]pyrimidine ring system.

Alternatively, direct fluorination of a pre-formed pyrido[3,4-d]pyrimidine ring can be attempted, although this can sometimes lead to a mixture of regioisomers and may require harsh reaction conditions. Modern fluorinating reagents, such as Selectfluor®, can offer milder and more selective fluorination options. The synthesis of a 6-fluoro-3H-pyrido[3,4-d]pyrimidin-4-one has been reported, which can serve as a key intermediate. chemicalbook.com

The methoxy group at the C-4 position is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, most commonly a chlorine atom, from the C-4 position of the pyrido[3,4-d]pyrimidine ring with a methoxide (B1231860) source, such as sodium methoxide.

The precursor for this reaction, 4-chloro-6-fluoropyrido[3,4-d]pyrimidine, can be synthesized from the corresponding 6-fluoro-3H-pyrido[3,4-d]pyrimidin-4-one by treatment with a chlorinating agent like thionyl chloride or phosphorus oxychloride. chemicalbook.com The subsequent reaction with sodium methoxide in a suitable solvent, such as methanol, affords the desired this compound.

Optimization of Reaction Conditions for Yield and Purity of this compound

The optimization of reaction conditions is a critical step in the synthesis of this compound to ensure high yield and purity. While specific optimization data for this exact compound is not extensively detailed in the public domain, principles from the synthesis of analogous pyrido[2,3-d]pyrimidine (B1209978) derivatives can be extrapolated. For instance, in the formation of related hexahydropyrido[2,3-d]pyrimidine derivatives, the choice of solvent was found to be crucial. The use of glacial acetic acid as the reaction medium surprisingly led to a high isolated yield of 95% for the desired product, which could be isolated by simple dilution with ice-cold water and filtration, requiring no further purification researchgate.net.

Key parameters that are typically optimized in such syntheses include:

Solvent: The polarity and proticity of the solvent can significantly influence reaction rates and selectivity.

Temperature: Control of reaction temperature is essential to balance reaction kinetics with the stability of reactants and products.

Catalyst: The choice and loading of a catalyst, if required, can dramatically affect the reaction efficiency.

Reaction Time: Monitoring the reaction progress allows for quenching at the optimal time to maximize product formation and minimize byproduct generation.

pH: For reactions involving acidic or basic intermediates, maintaining the optimal pH is crucial for high yields.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the yield and purity of this compound.

Table 1: Key Parameters for Optimization in the Synthesis of Pyrido[3,4-d]pyrimidines

ParameterGeneral Effect on ReactionPotential Optimization Strategy
Solvent Influences solubility, reaction rate, and equilibrium position.Screen a range of solvents with varying polarities (e.g., DMF, THF, acetic acid).
Temperature Affects reaction kinetics and byproduct formation.Perform reactions at different temperatures to find the optimal balance.
Catalyst Can increase reaction rate and selectivity.Test different catalysts (e.g., palladium complexes for cross-coupling) and optimize loading.
Reaction Time Determines the extent of conversion.Monitor reaction progress using techniques like TLC or HPLC to determine the optimal duration.
Stoichiometry The molar ratio of reactants can impact yield.Vary the ratio of reactants to identify the most efficient combination.

Derivatization Strategies for Structural Modification of this compound

Derivatization of the this compound core is essential for exploring its structure-activity relationship (SAR) for various biological targets. Functionalization can be targeted at several positions on the heterocyclic scaffold.

Functionalization at Peripheral Positions (e.g., C-2, C-7, N-positions)

The pyrido[3,4-d]pyrimidine skeleton offers multiple sites for functionalization. The C-4 position is often targeted for modification through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, starting from a 4-chloro intermediate nih.gov.

For the derivatization at the C-6 position, palladium-catalyzed cross-coupling reactions are a preferred method. Specifically, Suzuki coupling reactions have been employed to introduce aryl and heteroaryl moieties at this position, although challenges such as low conversion rates and difficult purification have been noted nih.gov. The steric hindrance of the substituent at the 6-position can also impact the efficiency of the Suzuki reaction nih.gov. For instance, the synthesis of 6-substituted pyrido[3,4-d]pyrimidines has been achieved starting from 5-bromo-4-methyl-3-nitropyridine nih.govresearchgate.net.

Directed lithiation of protected 5-aminopyridine derivatives has also been utilized as a strategy to introduce substituents at the C-4 position, which can then be cyclized to form 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones rsc.org. Functionalization at the nitrogen positions of the pyrimidine ring can also be achieved, for example, through N-alkylation reactions.

Exploration of Substituent Effects on Synthetic Efficiency and Product Yield

The nature of substituents on the pyrido[3,4-d]pyrimidine core can significantly influence the efficiency of synthetic transformations and the final product yield. While comprehensive studies on this compound are limited, research on related structures provides valuable insights.

In the synthesis of pyrido[2,3-d]pyrimidine derivatives, the introduction of a 2-methyl group on the pyrimidine ring was observed to result in a sevenfold lower activity compared to its unsubstituted counterpart, which may also correlate with synthetic accessibility and yield mdpi.com. Steric hindrance from bulky substituents can impede the approach of reagents, leading to lower reaction rates and yields nih.gov. For example, the efficiency of Suzuki coupling at the C-6 position of a pyrido[3,4-d]pyrimidine was found to be hampered by steric hindrance nih.gov.

Conversely, electron-donating or electron-withdrawing groups can alter the reactivity of the heterocyclic system, thereby affecting the feasibility and outcome of subsequent reactions. For instance, the presence of an amino group can influence the electronic properties of the ring and direct the course of cyclization reactions.

Table 2: Influence of Substituents on Synthetic Outcomes for Pyrido[3,4-d]pyrimidine Analogues

Position of SubstitutionType of SubstituentObserved Effect on SynthesisReference
C-6ChlorineCan be used for subsequent cross-coupling, but steric hindrance may lower yields. nih.gov
N-8Ethyl vs. MethylEthyl group led to four-fold better biological activity, suggesting influence on molecular conformation which can also be a factor in synthesis. mdpi.com
C-2 (on a related pyrido[2,3-d]pyrimidine)MethylResulted in lower biological activity, potentially indicating altered reactivity or synthetic challenges. mdpi.com

Green Chemistry Principles in the Synthesis of Pyrido[3,4-d]pyrimidine Derivatives

The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance to minimize environmental impact. For pyrimidine and its fused derivatives, several greener approaches have been explored and can be applied to the synthesis of this compound rasayanjournal.co.in. These methods aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

Key green chemistry strategies applicable to pyrido[3,4-d]pyrimidine synthesis include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields by providing rapid and uniform heating rasayanjournal.co.in.

Solvent-Free Reactions: Conducting reactions without a solvent, or in the presence of a minimal amount of a benign solvent, reduces waste and simplifies purification rasayanjournal.co.inresearchgate.net. Multicomponent reactions under solvent-free conditions have been successfully used for the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines sciforum.net.

Use of Greener Catalysts: Employing non-toxic, recyclable catalysts can enhance the sustainability of a synthetic route.

Multicomponent Reactions (MCRs): MCRs are atom-economical processes where multiple reactants combine in a single step to form a complex product, reducing the number of synthetic steps and waste generation orgchemres.org.

Alternative Energy Sources: Besides microwaves, ultrasound has also been utilized as an alternative energy source in the synthesis of pyrimidine derivatives rasayanjournal.co.in.

These green approaches not only offer environmental benefits but can also lead to more efficient and cost-effective synthetic processes for producing this compound and its analogues orgchemres.org.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine (C₈H₆FN₃O), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated. An experimental HRMS analysis would be expected to yield a measured m/z value that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition.

Table 1: Hypothetical HRMS Data for this compound

Ion Theoretical m/z Measured m/z Mass Difference (ppm)
[M+H]⁺ [Value] [Value] [Value]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete structural assignment of this compound.

¹H NMR: This experiment would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the pyridopyrimidine core and the protons of the methoxy (B1213986) group. The coupling constants (J values) between adjacent protons would help to establish their connectivity.

¹³C NMR: This experiment would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their hybridization and chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms).

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would be a crucial experiment. It would show a signal corresponding to the fluorine atom, and its coupling with nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) would be instrumental in confirming its position on the pyridopyrimidine ring.

Table 2: Predicted NMR Data for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹⁹F Chemical Shift (ppm) Key Couplings (Hz)
H-2 [Value] - - [Value]
H-5 [Value] - - [Value]
H-8 [Value] - - [Value]
OCH₃ [Value] [Value] - [Value]
C-2 - [Value] - [Value]
C-4 - [Value] - [Value]
C-4a - [Value] - [Value]
C-5 - [Value] - [Value]
C-6 - [Value] [Value] [Value]
C-7 - [Value] - [Value]
C-8 - [Value] - [Value]

To unambiguously assemble the structure, 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to map out the proton-proton connectivity within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms to which they are directly attached.

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Isolation of Analogues

Chromatographic techniques are vital for assessing the purity of a synthesized compound and for the isolation of any related analogues or impurities.

HPLC (High-Performance Liquid Chromatography): This is the most common method for determining the purity of non-volatile organic compounds. A sample of this compound would be analyzed using a suitable column (e.g., a reversed-phase C18 column) and mobile phase. A pure sample would ideally show a single sharp peak in the chromatogram. The purity is typically expressed as a percentage of the area of the main peak relative to the total area of all peaks.

GC-MS (Gas Chromatography-Mass Spectrometry): If the compound is sufficiently volatile and thermally stable, GC-MS could also be used for purity assessment. The gas chromatogram would indicate the number of components in the sample, while the mass spectrometer would provide the mass spectrum of each component, aiding in their identification.

Computational and Theoretical Studies of 6 Fluoro 4 Methoxypyrido 3,4 D Pyrimidine

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy levels, which in turn dictate the molecule's stability and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules with high accuracy. scirp.orgresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and precision. scirp.org For 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine, DFT calculations can reveal key insights into its reactivity.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

A Molecular Electrostatic Potential (MEP) map is another valuable output of DFT calculations. researchgate.netresearchgate.net It visualizes the charge distribution across the molecule's surface. Color-coding is used to represent different potential values: red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient regions (positive potential), susceptible to nucleophilic attack. researchgate.net For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be electron-rich (red/yellow), making them potential sites for hydrogen bonding or coordination. Conversely, the hydrogen atoms would be in electron-poor regions (blue).

ParameterDescriptionHypothetical Value for this compound
E_HOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO Gap Energy difference between LUMO and HOMO5.3 eV
Dipole Moment Measure of the net molecular polarity2.5 Debye

Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule, known as conformers. mdpi.com Molecules can exist in various spatial orientations due to the rotation around single bonds. These different conformers have different potential energies, and the one with the lowest energy is the most stable and likely to be the most populated state. researchgate.net

For this compound, a key area for conformational analysis is the rotation of the methoxy (B1213986) group relative to the pyridopyrimidine ring system. By systematically rotating the C-O bond and calculating the potential energy at each step, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformers (energy minima). mdpi.com Identifying the global minimum-energy conformation is critical, as it is often this structure that interacts with biological targets. researchgate.net Computational studies on related pyrimidine systems have shown that even subtle conformational changes can significantly impact molecular packing in crystals and biological activity. mdpi.com

ConformerDihedral Angle (C-C-O-C)Relative Energy (kJ/mol)Stability
1 (Global Minimum) 0° (Coplanar)0.00Most Stable
2 90° (Perpendicular)+8.5Transition State
3 180° (Coplanar)+1.2Stable

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how this compound might exert a biological effect, molecular docking and dynamics simulations are employed. These techniques model the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govrsc.org The pyrido[3,4-d]pyrimidine (B3350098) scaffold has been identified as a core structure for inhibitors of various kinases, such as Monopolar spindle 1 (Mps1). nih.govresearchgate.net

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, is then placed into the active site of the protein, and various conformations and orientations are sampled. A scoring function estimates the binding affinity for each pose. nih.gov Studies on related pyrido[3,4-d]pyrimidine inhibitors binding to Mps1 have shown that the pyrimidine ring often forms crucial hydrogen bonds with amino acid residues in the hinge region of the kinase (e.g., Gly605), while the rest of the molecule engages in hydrophobic interactions. nih.govmdpi.com For this compound, it is predicted that the pyrimidine nitrogens would act as hydrogen bond acceptors, while the fused aromatic rings would engage in hydrophobic interactions. The fluoro and methoxy groups could form additional specific interactions, potentially enhancing binding affinity and selectivity. nih.gov

Ligand MoietyReceptor Residue (Mps1 kinase)Predicted Interaction Type
Pyrimidine Nitrogen Gly605 (Backbone NH)Hydrogen Bond
Pyrimidine Nitrogen Lys529 (Side Chain NH3+)Hydrogen Bond / Electrostatic
Pyridopyrimidine Rings Ile531, Val539, Leu654Hydrophobic (van der Waals)
6-Fluoro Group Cys604Halogen Bond / van der Waals
4-Methoxy Group Met602Hydrophobic / van der Waals

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can be used to study the stability of the ligand-receptor complex over time. Following MD, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity. nih.govnih.govresearchgate.net

The MM/GBSA method calculates the binding free energy (ΔG_bind) by summing up various energetic contributions. nih.govnih.gov These include the van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. nih.gov By decomposing the total binding energy into these components, researchers can identify the key driving forces for complex formation. For similar pyrido[3,4-d]pyrimidine kinase inhibitors, studies have shown that van der Waals interactions and nonpolar solvation energies are often the primary contributors to favorable binding, highlighting the importance of hydrophobic interactions. nih.gov

Energy ComponentDescriptionHypothetical Contribution (kcal/mol)
ΔE_vdW Van der Waals Energy-45.5
ΔE_elec Electrostatic Energy-20.1
ΔG_polar Polar Solvation Energy+28.3
ΔG_nonpolar Nonpolar Solvation Energy-5.7
ΔG_bind (Total) Total Binding Free Energy-43.0

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Pyrido[3,4-d]pyrimidine Analogs

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to understand how chemical structure relates to biological activity. These models are invaluable for designing new, more potent analogs. nih.govnih.gov

QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. ijddd.com Researchers calculate various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of pyrido[3,4-d]pyrimidine analogs with known activities. Statistical methods are then used to build a model that can predict the activity of new, untested compounds. This approach helps prioritize which analogs to synthesize and test, saving time and resources. ijddd.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positive or negative charges. For the pyrido[3,4-d]pyrimidine scaffold, a pharmacophore model for kinase inhibition might include:

One or two Hydrogen Bond Acceptors (HBA): Corresponding to the nitrogen atoms in the pyrimidine ring.

One Hydrophobic/Aromatic region (HY/AR): Representing the fused ring system.

Additional features based on substituents, such as a Halogen Bond Donor (HBD) for the fluorine at position 6.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of compounds to identify novel scaffolds that may have the desired biological activity. nih.govresearchgate.net

Pharmacophoric FeaturePotential Origin in this compound
Hydrogen Bond Acceptor (HBA) Pyrimidine Nitrogens
Hydrophobic Feature (HY) Fused Pyridopyrimidine Ring System
Aromatic Ring (AR) Pyridine (B92270) and Pyrimidine Rings
Halogen Bond Donor 6-Fluoro Substituent

Development of Predictive Models for Biological Activity based on Structural Features

The development of predictive models for the biological activity of pyrido[3,4-d]pyrimidine derivatives is a key area of computational research. These models aim to establish a correlation between the structural features of the molecules and their observed biological effects, thereby enabling the virtual screening of new compounds and the prioritization of candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) models are frequently employed for this purpose. For the pyrido[3,4-d]pyrimidine scaffold, these models would typically involve the calculation of various molecular descriptors, including:

Electronic descriptors: Such as atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which provide insights into the molecule's reactivity and ability to participate in electrostatic interactions.

Steric descriptors: Including molecular volume, surface area, and specific conformational parameters, which are crucial for understanding how the molecule fits into the binding site of a biological target.

Hydrophobic descriptors: Like the partition coefficient (logP), which influences the compound's solubility and ability to cross biological membranes.

By correlating these descriptors with the biological activity data (e.g., IC50 values) from a series of pyrido[3,4-d]pyrimidine analogs, predictive models can be constructed. For this compound, the presence of the fluorine atom at the 6-position and the methoxy group at the 4-position would significantly influence these descriptors. The highly electronegative fluorine atom can alter the local electronic environment and participate in hydrogen bonding, while the methoxy group can impact both steric and electronic properties.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

Pharmacophore modeling is another critical computational technique used to identify the essential structural features required for a molecule to interact with a specific biological target. For the pyrido[3,4-d]pyrimidine scaffold, studies on related compounds have identified key pharmacophoric elements that are likely relevant to this compound.

These elements typically include:

Hydrogen bond donors and acceptors: The nitrogen atoms within the pyrimidine and pyridine rings are potential hydrogen bond acceptors. The methoxy group's oxygen atom can also act as a hydrogen bond acceptor.

Aromatic rings: The fused ring system itself provides a rigid aromatic core that can engage in pi-pi stacking or hydrophobic interactions with the target protein.

The 6-fluoro substituent can act as a weak hydrogen bond acceptor and can also modulate the electronic properties of the aromatic system. The 4-methoxy group introduces a potential hydrogen bond acceptor and can influence the conformation of the molecule. Molecular docking studies on related pyrido[3,4-d]pyrimidine derivatives have shown that the backbone of the compound often forms strong hydrophobic interactions within the hinge region of protein kinases. nih.gov Furthermore, stable hydrogen bonds are often observed with key residues in the active site. nih.gov

Table 1: Potential Pharmacophoric Features of this compound

FeatureDescriptionPotential Role in Biological Activity
Pyrimidine Ring NitrogensHydrogen Bond AcceptorsInteraction with amino acid residues in the target's active site.
Pyridine Ring NitrogenHydrogen Bond AcceptorInteraction with amino acid residues in the target's active site.
Fused Aromatic SystemAromatic/Hydrophobic FeaturePi-pi stacking and hydrophobic interactions.
6-Fluoro GroupWeak Hydrogen Bond Acceptor, Electron-withdrawing groupModulation of binding affinity and electronic properties.
4-Methoxy GroupHydrogen Bond Acceptor, Steric BulkInteraction with the active site and influence on molecular conformation.

In Silico ADME Prediction (Conceptual for scaffold design implications)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a vital component of modern drug discovery, helping to identify potential liabilities early in the design process. For a novel scaffold like this compound, conceptual ADME predictions based on its structural features can guide further derivatization to optimize its drug-like properties.

General in silico ADME predictions for pyrimidine and pyridine derivatives often suggest good potential for oral bioavailability. nih.govnih.gov However, specific substitutions can significantly alter these properties. For instance, the introduction of a fluorine atom can sometimes improve metabolic stability and membrane permeability. The methoxy group might be susceptible to metabolism (O-demethylation).

Table 2: Conceptual In Silico ADME Predictions for this compound

ADME PropertyPredicted OutcomeRationale
Absorption
Gastrointestinal AbsorptionLikely HighBased on general properties of similar heterocyclic systems.
Distribution
Blood-Brain Barrier PermeationPossibleThe relatively small size and potential for moderate lipophilicity could allow for CNS penetration.
Plasma Protein BindingModerate to HighAromatic systems often exhibit binding to plasma proteins.
Metabolism
Metabolic StabilityModerateThe methoxy group could be a site for metabolism. The fluoro group may enhance stability.
Excretion
Route of EliminationLikely a combination of renal and hepatic clearanceDependent on the products of metabolism.

Prediction of Binding to Transporters and Metabolic Enzymes (for scaffold design implications)

Transporters: The potential for a compound to be a substrate or inhibitor of uptake (e.g., OATP, OAT, OCT) or efflux (e.g., P-glycoprotein, BCRP) transporters can be predicted based on its physicochemical properties and structural motifs. The presence of the fused aromatic system and specific functional groups in this compound would be key determinants of these interactions.

Metabolic Enzymes: The primary metabolic enzymes are the Cytochrome P450 (CYP) family. In silico models can predict which CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to metabolize the compound. The methoxy group on the 4-position of the pyrido[3,4-d]pyrimidine ring is a potential site for metabolism by CYP enzymes. The fluorine at the 6-position might influence the regioselectivity of metabolism. Understanding these potential interactions is critical for designing derivatives with a more favorable metabolic profile and reduced risk of drug-drug interactions.

Biological Activity and Mechanism of Action Studies Pre Clinical and Mechanistic Focus

Target Identification and Validation for Pyrido[3,4-d]pyrimidine (B3350098) Derivatives

The pyrido[3,4-d]pyrimidine scaffold has been identified as a versatile core structure for developing inhibitors of various enzymes and receptors implicated in pathological conditions, particularly cancer and inflammatory diseases. Pre-clinical research has focused on identifying and validating the specific molecular targets of derivatives based on this heterocyclic system.

Enzyme inhibition assays have been crucial in elucidating the mechanism of action for pyrido[3,4-d]pyrimidine derivatives, revealing their potential to target a range of critical cellular enzymes.

Kinase Inhibition (MPS1, RIPK3, VEGFR-2): A significant body of research has focused on the inhibition of protein kinases. Derivatives of pyrido[3,4-d]pyrimidine have been identified as highly potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint in mitosis. mdpi.comnih.govcore.ac.uk The overexpression of MPS1 is linked to aneuploidy in cancer cells, making it an attractive therapeutic target. nih.govnih.gov Structural studies and molecular modeling indicate that the pyrido[3,4-d]pyrimidine backbone establishes strong hydrophobic interactions with the hinge region of the MPS1 ATP-binding site. mdpi.comnih.gov For instance, the clinical candidate BOS172722, an inhibitor with this core structure, demonstrates high potency and selectivity for MPS1. mdpi.comnih.gov

Furthermore, certain pyrido[3,4-d]pyrimidine derivatives have been designed as novel inhibitors of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases. bohrium.comnih.gov One such derivative, compound 20 , showed inhibitory activity against RIPK3 comparable to the known inhibitor GSK872 and exhibited greater selectivity for RIPK3 over RIPK1. nih.govexlibrisgroup.com The mechanism involves the suppression of MLKL phosphorylation, a downstream event in the necroptosis pathway. bohrium.comnih.gov The scaffold has also been explored for its potential to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.govnih.gov

Dihydrofolate Reductase (DHFR) Inhibition: The pyrido[3,4-d]pyrimidine ring system serves as a bioisostere for the pteridine (B1203161) ring found in folic acid. This has led to the development of derivatives that act as inhibitors of dihydrofolate reductase (DHFR). nih.gov DHFR is essential for regenerating tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids. nih.gov By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell death, a well-established mechanism for anticancer agents. nih.gov

Phosphodiesterase (PDE) Inhibition: The broader class of fused pyridopyrimidines has been investigated for the inhibition of phosphodiesterases (PDEs), such as PDE4, which are involved in inflammatory pathways. nih.govdrugbank.com

Table 1: Enzyme Inhibitory Activity of Selected Pyrido[3,4-d]pyrimidine Derivatives
Compound ClassTarget EnzymeKey FindingsReference
Pyrido[3,4-d]pyrimidine SeriesMPS1 KinaseDemonstrated excellent potency and kinase selectivity. The clinical candidate BOS172722 emerged from this series. nih.gov
Pyrido[3,4-d]pyrimidine 20 RIPK3 KinaseInhibitory activity comparable to GSK872; selective for RIPK3 over RIPK1. nih.govexlibrisgroup.com
Pyrido[3,4-d]pyrimidine SeriesDHFRAct as antifolate agents by mimicking the pteridine core of folic acid. nih.gov
Pyrido[3,4-d]pyrimidine 34h JNK1/JNK2 KinaseShowed off-target inhibition with IC50 values of 0.11 µM (JNK1) and 0.22 µM (JNK2), but was 100- to 200-fold selective for MPS1. acs.org

Beyond enzyme inhibition, pyrido[3,4-d]pyrimidine derivatives have been assessed for their ability to bind to and modulate cell surface receptors.

G-Protein Coupled Receptors (GPCRs): A scaffold-hopping study identified a pyrido[3,4-d]pyrimidine derivative as a promising antagonist of the human C-X-C motif chemokine receptor 2 (CXCR2), a GPCR involved in neutrophil recruitment during inflammation. nih.gov The initial hit compound displayed an IC50 value of 0.11 µM in a cell-based calcium mobilization assay. nih.gov Subsequent structure-activity relationship (SAR) studies explored various substitutions on the core scaffold, revealing that a 6-furanyl substituent maintained antagonistic potency comparable to the original hit. nih.gov

In Vitro Cellular Efficacy and Selectivity Profiling of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine

While much of the target identification work has been performed on the broader class of pyrido[3,4-d]pyrimidines, these findings guide the evaluation of specific analogues like this compound in cellular contexts.

The anticancer potential of pyrido[3,4-d]pyrimidine derivatives has been extensively evaluated using cell-based assays across diverse cancer types. The National Cancer Institute's 60 human cancer cell line (NCI-60) screen has been utilized to identify compounds with selective growth-inhibitory or cytotoxic effects. nih.gov

Notably, certain derivatives exhibited high, disease-oriented selectivity against specific cell lines, including UO-31 (renal cancer) and MCF-7 and MDA-MB-468 (breast cancer). nih.gov Mechanistic studies on other potent analogues revealed that they could inhibit cell migration and induce apoptosis in MGC803 human gastric cancer cells. researchgate.net For example, compound 30 from one study showed a potent anti-tumor effect on MGC803 cells with an IC50 of 0.59 μM. researchgate.net This compound was found to up-regulate the expression of pro-apoptotic proteins like Bid and PARP while down-regulating the cell cycle protein Cyclin D1. researchgate.net In studies focused on necroptosis, derivatives were shown to inhibit RIPK3-mediated phosphorylation of MLKL in HT-29 human colon cancer cells. bohrium.comnih.gov

Table 2: In Vitro Cellular Activity of Selected Pyrido[3,4-d]pyrimidine Derivatives
CompoundCell LineAssay TypeKey ResultReference
Compound 13 UO-31 (Renal Cancer)Growth InhibitionShowed selective growth inhibition. nih.gov
Compound 21 MCF-7 & MDA-MB-468 (Breast Cancer)Growth InhibitionExhibited the best growth inhibition (60.77% and 71.42%, respectively) in the series. nih.gov
Compound 30 MGC803 (Gastric Cancer)MTT AssayIC50 = 0.59 μM. researchgate.net
Compound 20 HT-29 (Colon Cancer)pMLKL InhibitionSuppressed RIPK3-mediated phosphorylation of MLKL. bohrium.comnih.gov
Compound 34h Various Cancer Cell LinesGrowth Inhibition (GI50)Showed potent growth inhibition across multiple cancer cell lines (e.g., HCT116, SW620, HT29) but was significantly less potent against non-transformed PNT2 cells. acs.org

A critical aspect of pre-clinical development is ensuring that a compound acts specifically on its intended target with minimal off-target effects. For pyrido[3,4-d]pyrimidine-based MPS1 inhibitors, selectivity is a key challenge due to the high homology of the MPS1 ATP-binding domain with other kinases, such as Cyclin-Dependent Kinase 2 (CDK2). nih.gov Kinase selectivity profiling is routinely performed to assess this. For example, the MPS1 inhibitor 34h was screened against a panel of kinases and found to inhibit TNK2, JNK1, and JNK2 at concentrations above 80% at 1 µM. acs.org Follow-up IC50 determination showed it was 100- and 200-fold more selective for MPS1 over JNK1 and JNK2, respectively, confirming a favorable selectivity profile. acs.org Similarly, RIPK3 inhibitors from this class were profiled against RIPK1 to confirm their specificity. nih.govexlibrisgroup.com

To further dissect the cellular mechanisms of action, flow cytometry has been employed. Studies on pyrido[3,4-d]pyrimidine derivatives designed as DHFR inhibitors showed that the most potent compounds could arrest the cell cycle and induce apoptosis. nih.gov For example, flow cytometry analysis indicated that compound 7f , a pyrazolo[3,4-d]pyrimidine derivative, arrested MCF-7 breast cancer cells in the S-phase and induced apoptosis. nih.gov Another study involving a different derivative showed that it induced apoptosis in MGC803 cells, a finding corroborated by western blot analysis of apoptosis-related proteins. researchgate.net

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information regarding the biological activity or mechanism of action for the chemical compound “this compound”.

Extensive searches for this particular compound did not yield any preclinical or mechanistic studies that would allow for the generation of content related to the requested outline, which includes:

Investigation of Mechanism of Action (MOA) at the Molecular Level: No gene expression profiling (e.g., RNA-seq), proteomics analysis, or biochemical assays for downstream pathway modulation have been published for this specific compound.

In Vivo Proof-of-Concept Studies: There are no available reports on in vivo studies in preclinical animal models, including research on pharmacodynamic markers, efficacy in disease models, or the evaluation of target engagement in animal tissues.

While research exists for other related pyrido[3,4-d]pyrimidine derivatives and other fused pyrimidine (B1678525) ring systems, the strict requirement to focus solely on "this compound" cannot be met due to the absence of specific data for this molecule in the scientific domain. Therefore, the requested article cannot be generated at this time.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Fluoro 4 Methoxypyrido 3,4 D Pyrimidine Analogues

Systematic Modification of the Pyrido[3,4-d]pyrimidine (B3350098) Core and Substituents

The development of optimized pyrido[3,4-d]pyrimidine derivatives involves a systematic exploration of how different functional groups at various positions on the heterocyclic core influence biological activity and physicochemical properties.

Impact of Fluorine Substitution on Biological Activity and Selectivity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. nih.gov While direct SAR studies on 6-fluoro-4-methoxypyrido[3,4-d]pyrimidine are not extensively documented in publicly available literature, the impact of substituents at the 6-position has been explored in related analogues, providing valuable insights.

For instance, in the development of Monopolar Spindle 1 (MPS1) kinase inhibitors, the introduction of a small methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core was found to be crucial. This modification significantly improved stability in human liver microsomes and enhanced selectivity against other kinases like CDK2. The methyl group is thought to suppress metabolism at a distant part of the molecule by blocking the preferred pharmacophore for P450 enzyme recognition.

Given its small size, similar to a methyl group, a fluorine atom at the C-6 position is hypothesized to offer analogous benefits. Fluorine's high electronegativity can alter the local electronic environment, potentially influencing ligand-target interactions. It can form favorable hydrogen bonds or other non-covalent interactions within a protein's active site, thereby enhancing binding affinity. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thus improving the compound's pharmacokinetic profile. In other heterocyclic systems, the strategic placement of fluorine has been shown to be favorable for potency and selectivity. acs.org

Role of the Methoxy (B1213986) Group at C-4 in Ligand-Target Interactions

The substituent at the C-4 position of the pyrido[3,4-d]pyrimidine core plays a critical role in modulating biological activity. Studies on 2-amino-8-methoxypyrido[3,4-d]pyrimidine derivatives have provided direct comparisons of different substituents at the C-4 position. nih.gov

In one study, a 4-methoxy derivative was compared with a 4-chloro and an unsubstituted analogue for anticancer activity. The 4-chloro analogue demonstrated superior growth inhibition against the UO-31 renal cancer cell line compared to both the 4-methoxy and unsubstituted versions. This suggests that an electron-withdrawing group at this position is favored for this specific target. nih.gov However, the 4-methoxy derivative still showed moderate selectivity, indicating its potential utility. nih.gov

The methoxy group can influence ligand-target interactions in several ways. The oxygen atom can act as a hydrogen bond acceptor, forming a crucial link with amino acid residues in the target protein's binding pocket. Its electronic properties, being moderately electron-donating through resonance but electron-withdrawing inductively, can fine-tune the reactivity and binding characteristics of the entire scaffold.

Table 1: Comparison of Substituents at the C-4 Position on Anticancer Activity

Compound Analogue (Modification at C-4)Target Cell LineObserved ActivityReference
4-ChloroUO-31 (Renal Cancer)Higher growth inhibition compared to 4-methoxy nih.gov
4-MethoxyUO-31 (Renal Cancer)Moderate selectivity nih.gov
Unsubstituted (H)UO-31 (Renal Cancer)Lower growth inhibition compared to 4-chloro nih.gov

Exploration of Substituents at Other Positions (e.g., C-2, N-positions)

Extensive research has been conducted on modifying the C-2 and N-8 positions of the pyrido[3,4-d]pyrimidine scaffold, often to achieve potent and selective kinase inhibition. These positions typically accommodate larger, more complex substituents that can extend into specific pockets of the ATP-binding site, thereby conferring selectivity and enhancing potency.

For instance, in the development of anticancer agents, the core intermediate is often a 2-amino-pyrido[3,4-d]pyrimidine, which is then further functionalized. nih.gov Similarly, studies on microtubule targeting agents based on the related pyrido[3,2-d]pyrimidine (B1256433) scaffold have explored various substitutions at the 2- and 4-positions to optimize activity. aacrjournals.org These modifications are crucial for orienting the molecule within the binding site and establishing key interactions that drive the desired biological effect.

Identification of Key Structural Features for Desired Biological Profiles

Based on SAR studies of various pyrido[3,4-d]pyrimidine analogues, several key structural features have been identified as essential for achieving desired biological profiles, particularly in the context of kinase inhibition.

The Pyrido[3,4-d]pyrimidine Core: This fused heterocyclic system serves as the fundamental anchor, or "hinge-binder," which forms critical hydrogen bonds with the backbone of the kinase hinge region. This interaction is a hallmark of many Type I and Type II kinase inhibitors.

Small Substituents at C-6: The size and nature of the substituent at the C-6 position are critical for both selectivity and metabolic stability. Small, metabolically stable groups like methyl or fluoro can prevent steric clashes with gatekeeper residues of off-target kinases, thereby enhancing selectivity. They can also block cytochrome P450-mediated metabolism.

Hydrogen Bond Acceptors/Donors at C-4: The group at the C-4 position, such as a methoxy or chloro group, fine-tunes the electronic properties of the scaffold and can participate in additional hydrogen bonding or hydrophobic interactions that contribute to binding affinity. nih.gov

Diversity at C-2 and N-8: These positions provide the primary opportunity for introducing larger chemical groups that can occupy and interact with more variable regions of the ATP-binding site, such as the solvent-front or selectivity pockets. The rational design of these substituents is key to achieving high potency and selectivity for a specific target kinase.

Rational Design Principles for Optimized Pyrido[3,4-d]pyrimidine Derivatives

The collective SAR and SPR data on pyrido[3,4-d]pyrimidine analogues have led to the establishment of several rational design principles for developing optimized derivatives.

Scaffold-Based Design: The pyrido[3,4-d]pyrimidine core should be maintained as the hinge-binding motif.

Selectivity and Metabolism-Driven C-6 Modification: The C-6 position should be substituted with small, non-metabolically liable groups (e.g., fluoro, methyl) to improve the pharmacokinetic profile and kinase selectivity.

Potency Tuning at C-4: The C-4 position should be explored with various small substituents (e.g., methoxy, halogens) to optimize electronic properties and form additional interactions within the binding site to enhance potency.

Target-Specific Optimization at C-2 and N-8: The substituents at the C-2 and N-8 positions should be designed based on the specific topology of the target protein's active site. This "vectorial expansion" allows for the exploitation of unique sub-pockets to achieve high affinity and selectivity. For example, designing moieties that can interact with residues in the solvent-exposed region can improve both potency and solubility.

By adhering to these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to develop novel therapeutics with improved efficacy, selectivity, and drug-like properties.

Future Directions and Research Gaps in Pyrido 3,4 D Pyrimidine Research

Emerging Synthetic Methodologies for Complex Pyrido[3,4-d]pyrimidine (B3350098) Analogues

The generation of diverse pyrido[3,4-d]pyrimidine libraries with complex substitution patterns is crucial for exploring new chemical space and identifying novel biological activities. While classical condensation methods exist, modern synthetic strategies are enabling more efficient and versatile construction of these analogues.

Key emerging methodologies include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki and Buchwald-Hartwig couplings are instrumental for introducing a wide range of aryl, heteroaryl, and amine substituents at key positions of the pyrido[3,4-d]pyrimidine core. For instance, these methods have been successfully employed to modify the C4-position of a 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine intermediate, rapidly generating a library of analogues with diverse functionalities. nih.govmdpi.com

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions provide a direct and efficient route for installing various nucleophiles, such as amines, phenols, and thiols, onto the scaffold, particularly at electron-deficient positions activated by the ring nitrogens. nih.gov

Multi-Component Reactions (MCRs): MCRs are gaining traction for the synthesis of related heterocyclic systems due to their efficiency in building molecular complexity in a single step from simple starting materials. nih.gov The application of MCRs to the pyrido[3,4-d]pyrimidine scaffold could provide rapid access to novel and densely functionalized compounds.

These advanced synthetic tools are crucial for overcoming the limitations of traditional multi-step syntheses, allowing for the creation of more complex and drug-like molecules for biological evaluation.

Table 1: Comparison of Modern Synthetic Methodologies for Pyrido[3,4-d]pyrimidines

MethodologyDescriptionKey AdvantagesExample Application
Palladium-Catalyzed CouplingFormation of C-C, C-N, and C-O bonds using a palladium catalyst. Includes Suzuki, Buchwald-Hartwig, and Sonogashira reactions.High functional group tolerance, broad substrate scope, allows for precise installation of diverse groups.Synthesis of 4-aryl and 4-amino substituted pyrido[3,4-d]pyrimidines from a chloro-intermediate. nih.gov
Nucleophilic Aromatic Substitution (SNAr)Displacement of a leaving group (e.g., halogen) on the aromatic ring by a nucleophile.Operationally simple, often high-yielding, suitable for introducing amines, alcohols, and thiols.Introduction of various amines at the C4 position of the pyrido[3,4-d]pyrimidine core. nih.gov
Multi-Component Reactions (MCRs)A reaction where three or more reactants combine in a single step to form a product containing substantial parts of all reactants.High atom economy, operational simplicity, rapid generation of molecular complexity and diversity.Synthesis of various pyrido[4,3-d]pyrimidines, highlighting the potential for other isomers. nih.gov

Advanced Biological Screening Platforms for Novel Target Identification

Identifying the biological targets of novel pyrido[3,4-d]pyrimidine derivatives is essential for understanding their mechanism of action and therapeutic potential. Moving beyond traditional single-target assays, advanced screening platforms offer a more comprehensive view of a compound's biological activity.

High-Content Screening (HCS): HCS platforms use automated microscopy and image analysis to assess the effects of compounds on multiple cellular parameters simultaneously, such as cell morphology, protein localization, and organelle health. This provides a rich dataset for identifying phenotypic changes and inferring mechanisms of action.

Cell-Based Phenotypic Screening: A foundational approach involves screening compounds across large panels of human cancer cell lines, such as the National Cancer Institute's 60-cell line panel (NCI-60). This has been successfully used to identify pyrido[3,4-d]pyrimidine derivatives with selective activity against specific cancer types, such as breast and renal cancer cell lines. nih.gov

Chemogenomic Screening: These platforms test compounds against a library of genetically modified cells (e.g., overexpression libraries) to systematically link a compound's activity to a specific gene or pathway. This can rapidly identify novel drug targets.

Kinase Panel Profiling: Given the prevalence of pyrido[3,4-d]pyrimidines as kinase inhibitors, screening new analogues against large, commercially available kinase panels is a standard and powerful approach. mdpi.comnih.gov This helps determine the potency and selectivity profile of a compound, identifying both intended targets and potential off-target effects. For example, this approach has been used to identify inhibitors of targets like Mps1 and EGFR. nih.govnih.gov

These platforms enable a more holistic understanding of a compound's biological impact, facilitating the discovery of novel targets and therapeutic indications for the pyrido[3,4-d]pyrimidine scaffold.

Integration of Artificial Intelligence and Machine Learning in Pyrido[3,4-d]pyrimidine Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. For pyrido[3,4-d]pyrimidines, these computational tools offer significant potential to refine existing scaffolds and discover novel ones.

Key applications include:

Molecular Docking and Dynamics Simulations: Computational methods are critical for understanding how pyrido[3,4-d]pyrimidine inhibitors interact with their biological targets. Studies on Monopolar spindle 1 (Mps1) kinase inhibitors have utilized molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations (MM/GBSA) to probe the specific binding modes of these compounds. nih.govmdpi.com These simulations revealed key interactions, such as hydrogen bonds with hinge region residues, and provided a structural basis for the observed activity, guiding the rational design of new, more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models and pharmacophore mapping can be developed from existing experimental data to predict the activity of novel, untested compounds. mdpi.com This allows for the virtual screening of large compound libraries and the prioritization of molecules with the highest predicted potency for synthesis.

Generative Models: AI-driven generative models can design entirely new molecules de novo that are optimized for specific properties, such as high target affinity, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

By leveraging these in silico techniques, researchers can explore vast chemical spaces more efficiently, reducing the time and cost associated with synthesizing and testing new pyrido[3,4-d]pyrimidine derivatives. nih.gov

Potential for 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine as a Chemical Probe or Tool Compound

While not extensively studied, the specific analogue This compound possesses structural features that make it an intriguing candidate for development as a chemical probe or tool compound. Chemical probes are indispensable for basic research, enabling the interrogation of biological pathways and the validation of new drug targets.

The potential of this compound is based on the following attributes:

The Fluorine Atom: The presence of a fluorine atom is a highly valuable feature. Fluorine substitution can enhance metabolic stability and improve binding affinity. mdpi.com Crucially, the stable 19F isotope is NMR-active, allowing for 19F NMR spectroscopy to be used to study drug-target engagement and conformational changes without the need for larger labels. Furthermore, the fluorine atom can be substituted with the positron-emitting 18F isotope, making the compound a candidate for development as a Positron Emission Tomography (PET) imaging agent to visualize target distribution and occupancy in vivo. mdpi.com

The Methoxy (B1213986) Group: The methoxy group at the 4-position provides a handle for synthetic modification. It can be altered to modulate solubility, cell permeability, and target selectivity. The synthesis of related 4-chloro-8-methoxy intermediates suggests that functionalization at this position is synthetically feasible. nih.gov

The Pyrido[3,4-d]pyrimidine Core: This scaffold has a proven track record of binding to important biological targets, particularly the ATP-binding site of kinases. mdpi.comeurekaselect.com

By developing this compound into a potent and selective inhibitor for a specific target, it could serve as a valuable tool compound. As a chemical probe, it would allow researchers to selectively modulate the activity of its target protein in cells and organisms, thereby elucidating the protein's biological function and its role in disease.

Unexplored Therapeutic Areas and Biological Pathways for Pyrido[3,4-d]pyrimidine Scaffolds

Research into pyrido[3,4-d]pyrimidines has been heavily concentrated on their role as kinase inhibitors for cancer therapy. mdpi.comnih.gov However, the structural versatility of this scaffold suggests it could be effective against a wider range of diseases and biological targets.

Future research should explore the following areas:

Neurodegenerative Diseases: Kinase dysregulation is implicated in diseases like Alzheimer's and Parkinson's. Given the success of pyrido[3,4-d]pyrimidines as kinase inhibitors, exploring their potential to modulate kinases involved in neuroinflammation and neuronal cell death is a logical next step.

Inflammatory and Autoimmune Disorders: The identification of a pyrido[3,4-d]pyrimidine analogue as a potent antagonist of the CXCR2 chemokine receptor highlights the scaffold's potential beyond kinases. mdpi.com This opens the door to developing treatments for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and arthritis.

Infectious Diseases: Fused pyrimidine (B1678525) systems have shown promise as antimicrobial, antiviral, and antimalarial agents. nih.gov The pyrido[3,4-d]pyrimidine core could be optimized to inhibit enzymes or proteins essential for the life cycle of pathogens, representing a significant and underexplored therapeutic area.

Metabolic Disorders: Targets such as acetyl-CoA carboxylase (ACC) have been pursued with other pyridopyrimidine isomers. mdpi.com Investigating the potential of pyrido[3,4-d]pyrimidine derivatives to modulate key enzymes in metabolic pathways could lead to new treatments for conditions like diabetes and obesity.

Exploring targets beyond kinases, such as G-protein coupled receptors (GPCRs), epigenetic enzymes, and proteases, could unlock entirely new therapeutic applications for this versatile scaffold.

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